(3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide
Description
Properties
IUPAC Name |
(3-bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2O2S/c1-18(16,17)6-2-5-15(8-14)9-3-4-11(13)10(12)7-9/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVINKQVOYXELTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCN(C#N)C1=CC(=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide typically involves multiple steps, starting with the preparation of the core phenyl structure. The introduction of bromine and fluorine atoms is achieved through halogenation reactions, while the cyanamide group is introduced via nucleophilic substitution. The methylsulfonylpropyl group is added through a sulfonation reaction followed by alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanamide group to primary amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H14BrF2N3O2S
- Molecular Weight : 359.23 g/mol
- IUPAC Name : (3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide
The compound features a bromine atom, a fluorine atom, and a cyanamide functional group, which contribute to its unique chemical reactivity and biological activity.
Pharmaceutical Development
This compound has been identified as a potential inhibitor of the fibroblast growth factor receptor 4 (FGFR4). This receptor is implicated in various cancers, making the compound a candidate for cancer treatment. The compound's mechanism involves inhibiting FGFR4 activity, which can lead to reduced tumor growth in cancers such as liver, breast, and prostate cancer .
Table 1: Cancer Types Targeted by FGFR4 Inhibition
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Liver Cancer | Inhibition of FGFR4 signaling pathways | |
| Breast Cancer | Induction of apoptosis via FGFR4 modulation | |
| Prostate Cancer | Reduction of tumor proliferation |
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the development of new materials or pharmaceuticals. The bromine and fluorine substituents enhance its reactivity, making it suitable for further derivatization in synthetic chemistry.
Table 2: Synthetic Applications
| Application | Description | Reference |
|---|---|---|
| Pharmaceutical Intermediates | Used in the synthesis of novel drug candidates | |
| Material Science | Development of polymers with specific properties |
Research has indicated that this compound exhibits antibacterial and antiviral properties. Its sulfonamide group is particularly noted for its potential to inhibit bacterial growth by interfering with folic acid synthesis.
Case Study: Antibacterial Efficacy
A study demonstrated that related sulfonamide compounds showed significant inhibition against Staphylococcus aureus, suggesting that this compound may exhibit similar antibacterial properties. The IC50 values reported were indicative of potent activity against Gram-positive bacteria.
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Antiviral | Potential inhibition of virus replication | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Mechanism of Action
The mechanism of action of (3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the cyanamide group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine and fluorine atoms may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
The compound (3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide (CAS Number: 1436121-98-0) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 331.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Peroxisome Proliferator-Activated Receptors (PPARs) : These receptors play crucial roles in regulating cellular differentiation, development, and metabolism.
- Fibroblast Growth Factor Receptor 4 (FGFR4) : Inhibiting FGFR4 activity may have therapeutic implications in cancer treatment .
Antiviral Activity
Recent studies have explored the antiviral potential of related compounds against respiratory syncytial virus (RSV), a significant cause of respiratory infections. The pharmacokinetic profiles of these compounds suggest favorable bioavailability, making them promising candidates for further development .
Case Studies and Research Findings
- Antiviral Efficacy : In vitro assays demonstrated that certain derivatives exhibit significant antiviral activity against RSV. For instance, compounds were shown to reduce viral yield in cultured cells, indicating potential for therapeutic use in treating RSV infections .
- Cancer Treatment : Research has indicated that compounds targeting FGFR4 can inhibit tumor growth in various cancer models. A notable study highlighted the efficacy of FGFR4 inhibitors in reducing tumor size in xenograft models of liver and breast cancer .
- Metabolic Effects : Preliminary investigations suggest that the compound may influence lipid metabolism and glucose homeostasis through PPAR modulation, which could have implications for metabolic disorders.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide, and how can purity be validated?
- Methodology :
- Step 1 : Use nucleophilic substitution to couple the 3-bromo-4-fluorophenyl moiety with the 3-methylsulfonylpropyl group. This approach is analogous to methods for synthesizing fluorophenyl-sulfonyl derivatives, where bromo-fluorophenyl intermediates are reacted with sulfonyl-containing alkyl chains under controlled conditions .
- Step 2 : Introduce the cyanamide group via a coupling reaction with cyanogen bromide (CNBr) or cyanamide derivatives, ensuring anhydrous conditions to avoid hydrolysis.
- Validation : Confirm purity using reversed-phase HPLC (≥95% purity threshold) and characterize intermediates via H/C NMR to track functional groups (e.g., sulfonyl S=O stretching at ~1350 cm in IR) .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodology :
- NMR Analysis : Assign peaks for bromine (deshielded aromatic protons at δ 7.2–8.0 ppm) and sulfonyl groups (distinct H shifts for methylsulfonyl protons at δ 3.0–3.5 ppm) .
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles. For example, the C≡N bond in cyanamide should measure ~1.15 Å, and sulfonyl S–O bonds ~1.43 Å .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] with <2 ppm error).
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodology :
- In vitro assays : Test enzyme inhibition (e.g., tyrosine kinases or phosphatases) due to the sulfonyl group’s potential interaction with ATP-binding pockets. Use fluorogenic substrates to quantify IC values .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing results to controls like cisplatin. Note discrepancies in activity across cell types, which may arise from differential membrane permeability .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., varying IC across assays) be systematically addressed?
- Methodology :
- Experimental controls : Include positive controls (e.g., known kinase inhibitors) and validate assay conditions (pH, temperature) to rule out environmental variability .
- Statistical analysis : Apply two-way ANOVA to compare dose-response curves across replicates, identifying outliers or batch effects. For example, calcium cyanamide studies showed significant microbial community variations under identical conditions, highlighting the need for robust statistical frameworks .
- Mechanistic studies : Use isothermal titration calorimetry (ITC) to quantify binding affinities, resolving whether discrepancies stem from target engagement vs. off-target effects .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., sulfonyl group hydrogen bonding with Lys or Arg residues). Cross-validate with crystal structures of related compounds (e.g., fluorophenyl-sulfonyl amides in ChEBI entries) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD values; deviations >2 Å suggest poor binding .
Q. How does the compound influence soil or microbial communities in ecotoxicological studies?
- Methodology :
- Soil microcosm experiments : Treat soil samples with 0.1–1.0 mM compound and monitor microbial biomass via phospholipid fatty acid (PLFA) analysis. Calcium cyanamide analogs increased microbial biomass C by 15–40% in acidic soils, suggesting similar sulfonyl-cyanamide compounds may alter community structure .
- Metabolite profiling : Use LC-MS/MS to track degradation products (e.g., fluorophenyl intermediates) and assess persistence. Reference workflows from hydrogen cyanamide transcriptomic studies, which identified β-cyanoalanine synthase as a key detoxification enzyme .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
